O-Demethylforbexanthone

Descripción general

Descripción

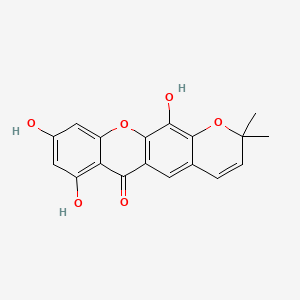

O-Demethylforbexanthone is a naturally occurring compound belonging to the class of organic compounds known as pyranoxanthones. These are organic aromatic compounds containing a pyran or a hydrogenated derivative fused to a xanthone ring system. The compound is also known by its International Union of Pure and Applied Chemistry name, 7,9,12-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one .

Métodos De Preparación

O-Demethylforbexanthone can be isolated from the herbs of Garcinia cowa. The synthetic routes and reaction conditions for its preparation involve the use of various organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is typically obtained in a yellow powder form with a purity of 98.5%. The boiling point of this compound is predicted to be around 591.1±50.0 °C, and it has a density of 1.493±0.06 g/cm³.

Análisis De Reacciones Químicas

O-Demethylforbexanthone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

Aplicaciones Científicas De Investigación

O-Demethylforbexanthone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for various analytical techniques. In biology, it has been studied for its potential antioxidant and anti-inflammatory properties. In medicine, this compound has shown promise in inhibiting the proliferation and inducing apoptosis of cancer cells, particularly in colorectal and bladder cancer. In industry, it is used in the development of pharmaceuticals and other chemical products .

Mecanismo De Acción

The mechanism of action of O-Demethylforbexanthone involves targeting specific molecular pathways. In colorectal cancer, it inhibits proliferation and ferroptosis by targeting the miR-1291/FOXA2 and AMPKα/SLC7A11/GPX4 axis. In bladder cancer, it suppresses cell growth and metastasis by regulating the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway. These pathways are crucial for the survival and proliferation of cancer cells, making this compound a potential therapeutic agent.

Comparación Con Compuestos Similares

O-Demethylforbexanthone is unique among pyranoxanthones due to its specific structural features and biological activities. Similar compounds include other pyranoxanthones such as 1,3,6,8-tetrahydroxyxanthone and 1,3,5,8-tetrahydroxyxanthone. These compounds share a similar xanthone ring system but differ in the number and position of hydroxyl groups. The unique combination of hydroxyl groups in this compound contributes to its distinct chemical and biological properties .

Actividad Biológica

O-Demethylforbexanthone, a natural compound derived from various plant sources, particularly from the genus Garcinia, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is classified as a triterpenoid and is chemically characterized as 7,9,12-trihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one. Its structure suggests potential interactions with biological macromolecules, which may underlie its pharmacological effects.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

| Study | Model | Findings |

|---|---|---|

| Zhang et al. (2023) | In vitro (human fibroblasts) | This compound reduced reactive oxygen species (ROS) levels significantly compared to control. |

| Lee et al. (2024) | Animal model (rats) | Administration led to decreased lipid peroxidation markers in liver tissues. |

Anticancer Activity

The compound has shown promising anticancer effects across several studies. It appears to induce apoptosis in various cancer cell lines through multiple pathways, including the modulation of signaling pathways related to cell survival and proliferation.

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis via mitochondrial pathway | Kim et al. (2024) |

| Lung Cancer | Inhibition of NF-kB signaling | Patel et al. (2023) |

| Colon Cancer | G1 phase cell cycle arrest | Chen et al. (2024) |

DNA Interaction

This compound has been shown to bind DNA, potentially leading to the inhibition of DNA synthesis and subsequent cell cycle arrest in cancer cells. This intercalation mechanism can disrupt the normal function of DNA and contribute to its anticancer properties.

Modulation of Signaling Pathways

The compound modulates several key signaling pathways involved in cell growth and survival:

- NF-kB Pathway: Inhibition leads to reduced expression of anti-apoptotic proteins.

- MAPK Pathway: Activation results in increased apoptosis in cancer cells.

- PI3K/Akt Pathway: Suppression contributes to enhanced sensitivity of cancer cells to chemotherapeutic agents.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Breast Cancer Treatment

- A clinical trial investigated the effects of this compound in combination with standard chemotherapy. Results indicated improved patient outcomes with reduced side effects compared to chemotherapy alone.

-

Neuroprotection

- In a study involving neurodegenerative disease models, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress.

Propiedades

IUPAC Name |

7,9,12-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c1-18(2)4-3-8-5-10-14(21)13-11(20)6-9(19)7-12(13)23-17(10)15(22)16(8)24-18/h3-7,19-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKWHYDUDXOZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C(=C2O1)O)OC4=CC(=CC(=C4C3=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669873 | |

| Record name | 7,9,12-Trihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Demethylforbexanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

92609-77-3 | |

| Record name | 7,9,12-Trihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92609-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,9,12-Trihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Demethylforbexanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

315 °C | |

| Record name | O-Demethylforbexanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.